REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][cH:10]2.[CH3:37][O:38][CH2:39][CH2:40][O:41][CH3:42].[Cl:34][CH2:35][Cl:36].[Cs+:33].[F-:32].[F:11][CH:12]([CH2:13][n:14]1[n:15][c:16]([I:30])[c:17](-[c:19]2[n:20][c:21]([NH:25][CH2:26][CH2:27][C:28]#[N:29])[n:22][cH:23][cH:24]2)[cH:18]1)[F:31]>>[c:2]1(-[c:16]2[n:15][n:14]([CH2:13][CH:12]([F:11])[F:31])[cH:18][c:17]2-[c:19]2[n:20][c:21]([NH:25][CH2:26][CH2:27][C:28]#[N:29])[n:22][cH:23][cH:24]2)[cH:3][c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cnc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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N#CCCNc1nccc(-c2cn(CC(F)F)nc2I)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCNc1nccc(-c2cn(CC(F)F)nc2I)n1
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Name
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Type
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product
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Smiles
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N#CCCNc1nccc(-c2cn(CC(F)F)nc2-c2cnc3[nH]ccc3c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |